Cas no 1339764-21-4 (2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid)

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid structure
1339764-21-4 structure
Product name:2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid
CAS No:1339764-21-4
MF:C11H16N2O2
Molecular Weight:208.256942749023
CID:6312861
PubChem ID:64777994

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-cyclopropylpyrazol-1-yl)-3-methylbutanoic acid
    • AKOS014106393
    • CS-0249098
    • 2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid
    • SCHEMBL23213552
    • EN300-4248129
    • 1339764-21-4
    • インチ: 1S/C11H16N2O2/c1-7(2)10(11(14)15)13-6-5-9(12-13)8-3-4-8/h5-8,10H,3-4H2,1-2H3,(H,14,15)
    • InChIKey: BDLIEDNHRZSELH-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)C)N1C=CC(C2CC2)=N1)=O

計算された属性

  • 精确分子量: 208.121177757g/mol
  • 同位素质量: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 55.1Ų

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4248129-0.05g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95.0%
0.05g
$226.0 2025-03-15
1PlusChem
1P028748-2.5g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
2.5g
$2414.00 2023-12-22
Aaron
AR0287CK-10g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
10g
$5767.00 2023-12-16
Aaron
AR0287CK-500mg
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
500mg
$1068.00 2025-02-15
Aaron
AR0287CK-1g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
1g
$1361.00 2025-02-15
1PlusChem
1P028748-50mg
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
50mg
$332.00 2023-12-22
1PlusChem
1P028748-100mg
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
100mg
$479.00 2023-12-22
1PlusChem
1P028748-5g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
5g
$3543.00 2023-12-22
Aaron
AR0287CK-100mg
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95%
100mg
$489.00 2025-02-15
Enamine
EN300-4248129-0.25g
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid
1339764-21-4 95.0%
0.25g
$481.0 2025-03-15

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid 関連文献

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic Acid (CAS No. 1339764-21-4)

2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 1339764-21-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole scaffold linked to a methylbutanoic acid moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of a 3-cyclopropyl substituent on the pyrazole ring introduces unique steric and electronic properties, making it a valuable candidate for further investigation in drug discovery and medicinal chemistry.

The pyrazole core is a heterocyclic compound known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its five-membered ring structure, containing two nitrogen atoms, allows for diverse interactions with biological targets. In 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid, the nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions, enhancing its potential as a pharmacophore.

The methylbutanoic acid side chain provides a hydrophobic region that can interact with lipid membranes or hydrophobic pockets of enzymes. This combination of functional groups makes the compound a promising candidate for modulating biological pathways. Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents, particularly in the treatment of chronic diseases and infections.

In the context of contemporary pharmaceutical research, 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid has been explored for its potential role in inhibiting key enzymes involved in metabolic disorders. The 3-cyclopropyl group, in particular, has been shown to enhance binding affinity to certain enzyme active sites due to its rigid structure and ability to adopt specific conformations. This feature is critical for designing molecules with high selectivity and potency.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their binding affinity to target proteins. Using molecular docking simulations, researchers have identified that 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. These interactions suggest that the compound may exhibit anti-inflammatory effects comparable to existing drugs but with potentially improved pharmacokinetic profiles.

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid presents an interesting challenge due to the need to introduce both the pyrazole ring and the methylbutanoic side chain in a single synthetic sequence. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are essential for producing enantiomerically pure forms of the compound, which are often required for optimal biological activity.

One notable study published in a leading organic chemistry journal demonstrated the efficient synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid using a multi-step approach involving palladium-catalyzed coupling reactions followed by carboxylation. The authors highlighted the importance of optimizing reaction conditions to minimize side products and maximize yield. This work underscores the growing interest in developing scalable synthetic routes for complex heterocyclic compounds like this one.

Beyond its potential therapeutic applications, 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid has also been investigated as a building block for more complex molecules. Its versatile structure allows for further functionalization at multiple positions, enabling the creation of novel derivatives with tailored biological properties. Such derivatives could be explored for their activity against resistant strains of pathogens or their ability to modulate neurological pathways.

The role of computational modeling in drug discovery cannot be overstated. Advanced software tools now allow researchers to predict the binding modes of small molecules to biological targets with remarkable accuracy. By integrating experimental data with computational predictions, scientists can design more effective drugs faster than ever before. In this regard, 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid represents an excellent case study for demonstrating how computational methods can accelerate drug development.

Future research directions may focus on exploring the pharmacological effects of 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid in vivo. Preclinical studies could investigate its potential as an anti-inflammatory agent or as a modulator of metabolic pathways associated with diseases such as diabetes and obesity. Additionally, structural modifications could be made to enhance its solubility or bioavailability, making it more suitable for clinical translation.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and computer scientists. By combining experimental expertise with advanced computational tools, researchers can uncover new therapeutic opportunities that might otherwise remain undiscovered. The case of 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid exemplifies this collaborative approach and highlights its potential as a cornerstone molecule in modern drug discovery.

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